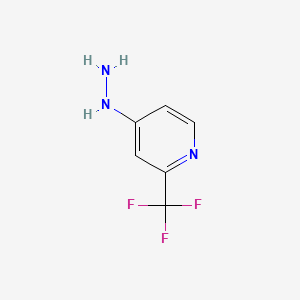

1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

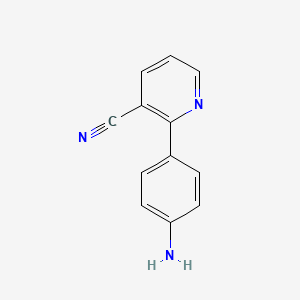

“1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine” is a chemical compound with the molecular formula C6H6F3N3 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Molecular Structure Analysis

The molecular structure of “1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine” consists of a pyridine ring with a trifluoromethyl group and a hydrazine group attached . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine” are not detailed in the search results, TFMP derivatives are known to participate in various chemical reactions. For instance, the reaction between trifluoroacetimidoyl chloride and formhydrazide might initially form trifluoroacetimidohydrazide .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine” are not fully detailed in the search results. The molecular weight is reported to be 177.12700 .Wissenschaftliche Forschungsanwendungen

Medicine

In the medical field, derivatives of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine are explored for their therapeutic potential. They are used in the synthesis of compounds that show promise in treating various diseases due to their ability to interact with biological targets .

Agriculture

This compound plays a crucial role in the development of agrochemicals. Its derivatives are key ingredients in pesticides and herbicides, contributing to the protection of crops and the control of pests .

Material Science

In material science, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine derivatives are utilized as building blocks for creating new materials. They serve as reactants in chemical reactions that lead to the development of innovative materials with potential industrial applications .

Environmental Science

The environmental applications of this compound include its use in the development of environmentally friendly chemicals. Researchers are investigating its derivatives for potential use in green chemistry, aiming to reduce the environmental impact of chemical processes .

Analytical Chemistry

1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine is used as a derivatization reagent in analytical chemistry. It helps in the accurate detection and measurement of various substances, such as hormones in biological samples, by enhancing their analytical properties .

Biochemistry

In biochemistry, the compound’s derivatives are studied for their interactions with biological molecules. They are used in the synthesis of biochemical reagents that can help in understanding biological processes and in the development of biochemical assays .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .

Mode of Action

It has been suggested that the compound interacts with its targets, leading to their inhibition . A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

It is known that the compound interferes with the life cycle of leishmania aethiopica and plasmodium berghei, thereby inhibiting their growth and proliferation .

Pharmacokinetics

The compound’s molecular weight of 17713 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the action of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria, respectively .

Eigenschaften

IUPAC Name |

[2-(trifluoromethyl)pyridin-4-yl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)5-3-4(12-10)1-2-11-5/h1-3H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGUIGHUMMJNKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1NN)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737247 |

Source

|

| Record name | 4-Hydrazinyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228535-68-9 |

Source

|

| Record name | 4-Hydrazinyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)

![3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid](/img/structure/B596679.png)